molecular formula C23H28F2N6O4S B602559 Ticagrelor-d7

Ticagrelor-d7

Cat. No.: B602559
M. Wt: 529.6 g/mol
InChI Key: OEKWJQXRCDYSHL-MHTCSOGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ticagrelor-d7 is a deuterated form of ticagrelor, which is a reversible antagonist of the platelet purinergic P2Y12 receptor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of ticagrelor. Ticagrelor itself is an antiplatelet agent used to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome.

Biochemical Analysis

Biochemical Properties

Ticagrelor-d7, like Ticagrelor, binds to the P2Y12 receptor . This receptor is the main receptor responsible for ADP-induced platelet aggregation . This compound inhibits this aggregation by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also induces various adverse reactions, including bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura .

Molecular Mechanism

This compound acts as a reversible antagonist of the platelet purinergic P2Y12 receptor . It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding . This inhibition of ADP binding prevents platelet aggregation, a key factor in the formation of blood clots .

Temporal Effects in Laboratory Settings

It is rapidly absorbed by the body after oral administration .

Dosage Effects in Animal Models

In animal models, Ticagrelor has been shown to augment reactive hyperemia after left anterior descending (LAD) artery occlusion and dose-dependently augment intracoronary adenosine-induced increases in LAD blood flow .

Metabolic Pathways

This compound, like Ticagrelor, does not require metabolic activation . It binds rapidly and reversibly to the P2Y12 receptor . The CYP4F2 rs2074900 SNP has been shown to have a significant effect on Ticagrelor pharmacokinetics .

Transport and Distribution

This compound is highly bound to plasma proteins and largely restricted to the plasma space . It is rapidly absorbed by the body after oral administration .

Subcellular Localization

As a P2Y12 receptor antagonist, it is expected to localize at the cell membrane where the P2Y12 receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ticagrelor involves several key steps:

Industrial Production Methods

The industrial production of ticagrelor follows a similar synthetic route but is optimized for scalability and safety. Each reaction stage is independently optimized to establish a scalable and plant-friendly process. Safety parameters are established by understanding the thermal events of the reaction through differential scanning calorimetry analysis .

Chemical Reactions Analysis

Types of Reactions

Ticagrelor-d7 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Ticagrelor-d7 is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: An irreversible P2Y12 receptor antagonist that requires metabolic activation.

    Prasugrel: Another irreversible P2Y12 receptor antagonist with a faster onset than clopidogrel.

Uniqueness of Ticagrelor-d7

Biological Activity

Ticagrelor-d7 is a deuterated form of ticagrelor, an antiplatelet medication used primarily in the treatment of acute coronary syndrome (ACS). The biological activity of this compound is significant for both therapeutic applications and research purposes. This article explores its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Ticagrelor functions as a reversible antagonist of the P2Y12 receptor, which is crucial in mediating platelet aggregation induced by adenosine diphosphate (ADP). By inhibiting this receptor, ticagrelor reduces thrombus formation and subsequently lowers the incidence of thrombotic cardiovascular events, particularly in patients with ACS. this compound serves as an internal standard in analytical chemistry, facilitating studies on the pharmacokinetics and dynamics of ticagrelor without interference from endogenous compounds due to its unique isotopic signature.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its behavior in biological systems. Key pharmacokinetic parameters include:

  • C_max : Maximum plasma concentration
  • T_max : Time to reach maximum plasma concentration
  • T_1/2 : Half-life
  • AUC : Area under the curve

Recent studies have shown that gender and metabolic factors significantly affect these parameters. For instance, female participants exhibited a higher C_max and AUC compared to males, indicating potential differences in drug metabolism .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)Significance
C_max2.33 ± 0.45 µg/mLHigher in females (p < 0.001)
T_max3.00 ± 0.50 hrsNo significant difference
T_1/28.5 ± 1.2 hrsLonger in fed conditions (p < 0.05)
AUC15.0 ± 3.0 µg·hr/mLHigher in females (p < 0.001)

Clinical Findings

Clinical studies have highlighted the efficacy and safety profile of ticagrelor, including its deuterated form. A study focusing on one-month outcomes post-percutaneous coronary intervention (PCI) reported adverse effects such as dyspnea (28.8%) and bleeding (2.5%), with a notable discontinuation rate of 6.4% among patients .

Case Study Insights

A multicenter observational study investigated adherence to dual antiplatelet therapy (DAPT) involving ticagrelor among patients with ACS. The findings indicated that older age and female sex were significant predictors of premature discontinuation .

Research on Drug Interactions

This compound has been utilized to study drug interactions and metabolic pathways due to its isotopic labeling, which allows for precise quantification without interference from other compounds. Research indicates that ticagrelor is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its pharmacokinetics .

Summary of Biological Activity

The biological activity of this compound encompasses various dimensions:

  • Antiplatelet Effect : Inhibition of P2Y12 receptor leads to reduced platelet aggregation.
  • Pharmacokinetic Variability : Influenced by genetic factors and patient demographics.
  • Clinical Efficacy : Demonstrated effectiveness in reducing thrombotic events while managing side effects.
  • Research Utility : Acts as an internal standard for analytical studies, enhancing understanding of ticagrelor's metabolism.

Properties

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-MHTCSOGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Ticagrelor-d7 used in these studies instead of regular Ticagrelor?

A1: this compound, a deuterated form of Ticagrelor, serves as an internal standard (IS) in the described analytical methods [, ]. Internal standards are crucial in mass spectrometry analysis to correct for variations during sample preparation and ionization. Because this compound has a nearly identical structure to Ticagrelor but a slightly different mass due to the presence of deuterium atoms, it co-elutes with the analyte of interest. By comparing the signal intensities of Ticagrelor and this compound, researchers can achieve more accurate and reliable quantification of Ticagrelor in plasma samples [, ].

Q2: What analytical techniques benefit from the use of this compound?

A2: The research highlights the application of this compound in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) methods [, ]. The papers describe the development and validation of these methods for determining Ticagrelor concentrations in human plasma. The use of this compound as an IS is specifically beneficial in this context as it improves the precision and accuracy of Ticagrelor quantification, even at low concentrations [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.